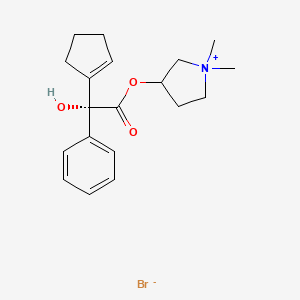
Dehydro glycopyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dehydro glycopyrrole is a synthetic compound that belongs to the class of quaternary ammonium compounds It is structurally related to glycopyrrolate, a well-known anticholinergic agent this compound is characterized by its unique chemical structure, which includes a pyrrolidinium ring and a dehydro moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dehydro glycopyrrole typically involves the reaction of glycopyrrolate with specific reagents under controlled conditions. One common method involves the use of a dehydrogenation agent to remove hydrogen atoms from glycopyrrolate, resulting in the formation of this compound. The reaction is usually carried out in an organic solvent, such as acetonitrile, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring consistent product quality. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the dehydrogenation process.
化学反应分析
Types of Reactions: Dehydro glycopyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide, at elevated temperatures.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
Dehydro glycopyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular receptors and enzymes.
Medicine: this compound is investigated for its potential therapeutic applications, such as its use as an anticholinergic agent in the treatment of various medical conditions.
Industry: The compound is utilized in the development of new materials and chemical processes, including the production of pharmaceuticals and agrochemicals.
作用机制
Dehydro glycopyrrole exerts its effects by interacting with muscarinic receptors in the body. These receptors are part of the parasympathetic nervous system and are involved in various physiological processes. By binding to these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter, leading to a reduction in smooth muscle contractions and secretions. This mechanism is similar to that of glycopyrrolate, but the presence of the dehydro moiety may confer unique properties and effects.
相似化合物的比较
Dehydro glycopyrrole is structurally and functionally related to several other compounds, including:
Glycopyrrolate: A widely used anticholinergic agent with similar receptor binding properties.
Atropine: Another anticholinergic agent with a different chemical structure but similar pharmacological effects.
Scopolamine: An anticholinergic compound used for its effects on the central nervous system.
Uniqueness: this compound stands out due to its dehydro moiety, which may enhance its stability and binding affinity to muscarinic receptors. This unique structural feature could potentially lead to improved therapeutic efficacy and reduced side effects compared to other anticholinergic agents.
属性
分子式 |
C19H26BrNO3 |
|---|---|
分子量 |
396.3 g/mol |
IUPAC 名称 |
(1,1-dimethylpyrrolidin-1-ium-3-yl) (2S)-2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H26NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-10,17,22H,6-7,11-14H2,1-2H3;1H/q+1;/p-1/t17?,19-;/m1./s1 |
InChI 键 |
HLKFQJFWZXEVMJ-PZBUXUTESA-M |
手性 SMILES |
C[N+]1(CCC(C1)OC(=O)[C@](C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



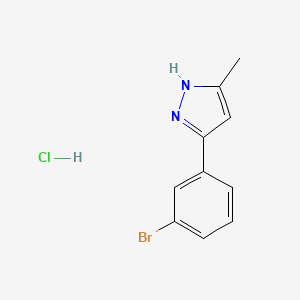
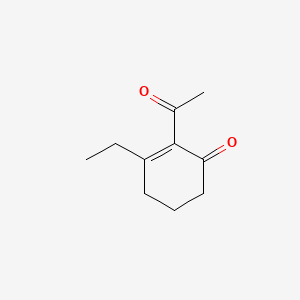
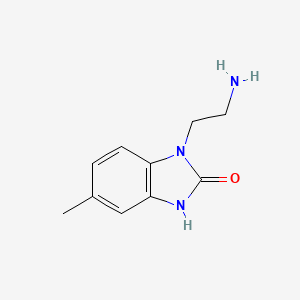
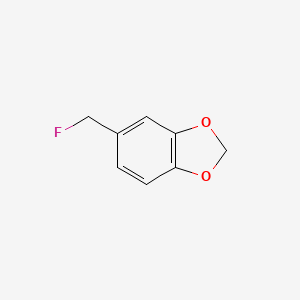
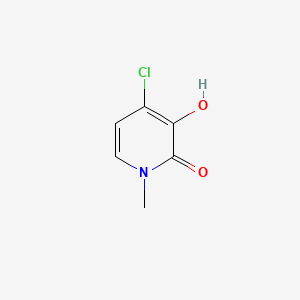
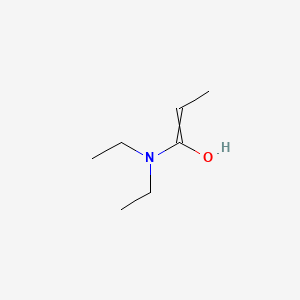

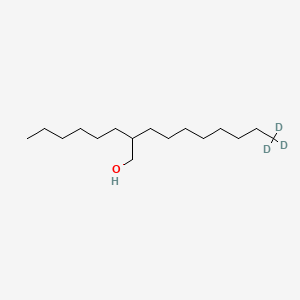
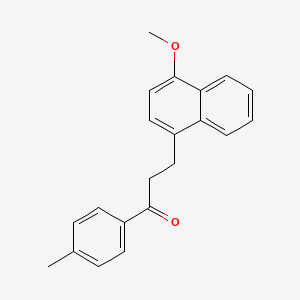
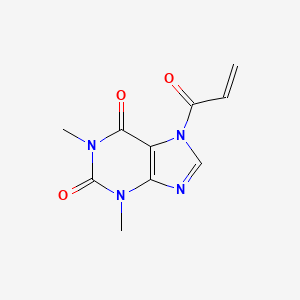
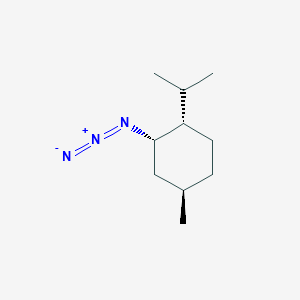
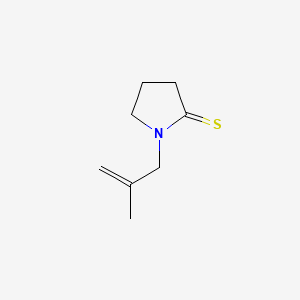
![2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride](/img/structure/B13837127.png)
